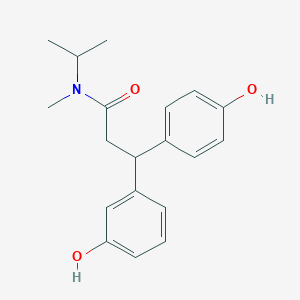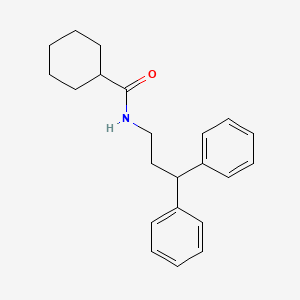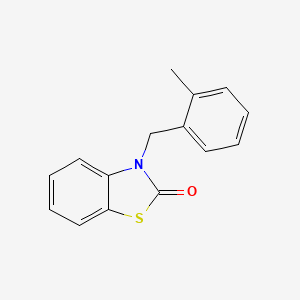![molecular formula C14H20BrNO3 B6057573 [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6057573.png)
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol, also known as BDMP, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective agonist for the μ-opioid receptor, which is a type of opioid receptor that is involved in the modulation of pain, reward, and addiction.
Mechanism of Action
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol acts as an agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol binds to the receptor and activates downstream signaling pathways, leading to the modulation of neuronal activity and the release of neurotransmitters.
Biochemical and Physiological Effects:
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been shown to have potent analgesic effects in animal models of pain. It has also been shown to modulate reward-related behaviors, such as drug-seeking behavior and self-administration of opioids. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has several advantages as a research tool. It is a potent and selective agonist for the μ-opioid receptor, which allows for the specific modulation of this receptor. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol is that it is a synthetic compound and may not fully replicate the effects of endogenous opioids.
Future Directions
There are several future directions for research involving [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol. One area of research is the development of novel opioid receptor agonists that have improved efficacy and reduced side effects compared to current opioid drugs. Another area of research is the development of drugs that target specific opioid receptor subtypes, which could lead to more selective and effective pain management strategies. Additionally, research on the molecular mechanisms underlying opioid receptor signaling could lead to the development of new therapeutic targets for the treatment of pain, addiction, and other neurological disorders.
Synthesis Methods
The synthesis of [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group of 5-bromo-2,4-dimethoxybenzyl alcohol with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected alcohol with pyrrolidine in the presence of a Lewis acid catalyst to yield the corresponding pyrrolidine derivative. The final step involves the deprotection of the TBDMS group with an acid catalyst to yield [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol.
Scientific Research Applications
[1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been used extensively in scientific research to study the μ-opioid receptor and its role in pain modulation, reward, and addiction. [1-(5-bromo-2,4-dimethoxybenzyl)-2-pyrrolidinyl]methanol has been shown to be a potent and selective agonist for the μ-opioid receptor, and its use in research has led to a better understanding of the molecular mechanisms underlying opioid receptor signaling.
properties
IUPAC Name |
[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-7-14(19-2)12(15)6-10(13)8-16-5-3-4-11(16)9-17/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUCJMBGAXLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC2CO)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]pyrrolidin-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(4-morpholinyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6057497.png)


![5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-2-thiophenecarbohydrazide](/img/structure/B6057502.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)

![3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)

![3-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6057545.png)
![1-{3-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]phenyl}ethanone](/img/structure/B6057553.png)
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-fluorobenzamide](/img/structure/B6057554.png)
![5-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6057555.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6057560.png)
